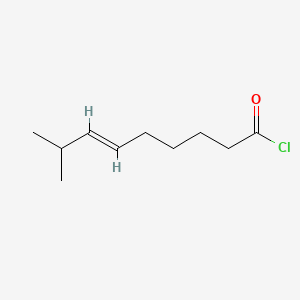

trans-8-Methyl-6-nonenoyl Chloride

Description

The exact mass of the compound trans-8-Methyl-6-nonenoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-8-Methyl-6-nonenoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-8-Methyl-6-nonenoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-8-methylnon-6-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZRIGWDAPNYLT-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95636-02-5 | |

| Record name | 6-Nonenoyl chloride, 8-methyl-, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-6-nonenoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-8-Methyl-6-nonenoyl Chloride: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Methyl-6-nonenoyl chloride is a reactive chemical intermediate of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, a nine-carbon aliphatic chain with a trans-double bond and a terminal isopropyl group, makes it a key building block for the synthesis of various bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and its pivotal role in the development of novel therapeutics, particularly as a precursor to capsaicin and its analogs which are potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Chemical and Physical Properties

trans-8-Methyl-6-nonenoyl chloride is a colorless to yellow liquid under standard conditions.[1] As an acyl chloride, it is characterized by its high reactivity, particularly towards nucleophiles. The physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇ClO | [1] |

| Molecular Weight | 188.70 g/mol | [2] |

| CAS Number | 95636-02-5 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 237.6 °C at 760 mmHg | [1] |

| Density | 0.962 g/cm³ | [1] |

| Refractive Index | n/D 1.4516 | [1] |

| Flash Point | 100.9 °C | [1] |

| Storage Temperature | 0-10°C, under inert gas | [1][2] |

Synthesis of trans-8-Methyl-6-nonenoyl Chloride

The primary route for the synthesis of trans-8-Methyl-6-nonenoyl chloride is the chlorination of its corresponding carboxylic acid, trans-8-Methyl-6-nonenoic acid. This precursor acid is a known intermediate in the biosynthesis of capsaicin and plays a crucial role in determining the pungency of chili peppers.[3]

Caption: General synthesis pathway for trans-8-Methyl-6-nonenoyl Chloride.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is a representative procedure based on established methods for the conversion of carboxylic acids to acyl chlorides.[4]

Materials:

-

trans-8-Methyl-6-nonenoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask with a magnetic stirrer

-

Condenser with a drying tube

-

Syringe and needles

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-8-Methyl-6-nonenoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a syringe. Gas evolution (CO and CO₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by GC-MS or TLC.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, anhydrous toluene can be added and co-evaporated.

-

The resulting crude trans-8-Methyl-6-nonenoyl chloride is typically used in the next step without further purification due to its reactive nature.

Chemical Reactivity and Handling

As a highly reactive acyl chloride, trans-8-Methyl-6-nonenoyl chloride readily undergoes nucleophilic acyl substitution reactions. It is sensitive to moisture and will hydrolyze to the parent carboxylic acid and hydrochloric acid.[5] Therefore, it must be handled under anhydrous conditions and stored under an inert atmosphere.[2] Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, is essential.[2]

Common reactions of trans-8-Methyl-6-nonenoyl chloride include:

-

Amidation: Reaction with primary or secondary amines to form amides. This is the key reaction in the synthesis of capsaicin and its analogs.

-

Esterification: Reaction with alcohols to form esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Caption: Key reactions of trans-8-Methyl-6-nonenoyl Chloride.

Applications in Drug Development

The primary application of trans-8-Methyl-6-nonenoyl chloride in drug development is as a key intermediate in the synthesis of capsaicin analogs. Capsaicin is the pungent compound in chili peppers that selectively activates the TRPV1 receptor, a non-selective cation channel involved in pain perception.[6] This has led to the development of capsaicin-based therapies for pain relief.

Furthermore, research into capsaicin analogs has expanded into other therapeutic areas, including:

-

Oncology: Some capsaicin analogs have demonstrated anti-cancer properties.[7][8]

-

Neuroprotection: Novel capsaicin analogs are being investigated for their antioxidant and neuroprotective effects.[9]

The synthesis of these analogs often involves the reaction of trans-8-Methyl-6-nonenoyl chloride with various substituted amines to modify the vanilloid headgroup of the capsaicin molecule, thereby altering its potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the trans-double bond, the methine proton of the isopropyl group, and the methylene protons adjacent to the carbonyl group and the double bond.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the acyl chloride functional group at a characteristic downfield shift, along with signals for the olefinic carbons and the aliphatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the aliphatic chain. The exact mass is 188.0967929.[1]

Conclusion

trans-8-Methyl-6-nonenoyl chloride is a valuable and highly reactive chemical intermediate with significant applications in the synthesis of bioactive compounds, particularly those targeting the TRPV1 receptor. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective use in research and drug development. While the inherent reactivity of this compound presents challenges in its isolation and characterization, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its utilization in the creation of novel therapeutic agents.

References

-

LookChem. trans-8-Methyl-6-nonenoyl Chloride. [Link]

-

MDPI. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. [Link]

-

Organic Syntheses. PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

-

ACS Publications. Flow Synthesis of Capsaicin and Capsaicinoid Analogues. [Link]

-

National Center for Biotechnology Information. Anticancer Activity of Natural and Synthetic Capsaicin Analogs. [Link]

-

ACS Publications. Anticancer Activity of Region B Capsaicin Analogs. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. [Link]

-

MDPI. Transient Receptor Potential (TRP) Channels in Drug Discovery: Old Concepts & New Thoughts. [Link]

-

The Organic Division. Acid to Acid Chloride. [Link]

-

YouTube. Conversion of Carboxylic Acids to Acid Chlorides. [Link]

-

Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

-

ResearchGate. Synthesis of 8‐methyl‐6‐nonenyl chloride. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Wikipedia. Acyl chloride. [Link]

-

YouTube. Acid Chloride Reactions (General Mechanism). [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Pharmaffiliates. CAS No : 95636-02-5 | Product Name : (E)-8-Methylnon-6-enoyl Chloride. [Link]

- Google Patents.

-

Capot Chemical. Specifications of (E)-8-methylnon-6-enoyl chloride. [Link]

-

PubChem. (Z)-8-Methyl-6-nonenoyl chloride. [Link]

- Google Patents.

-

ACS Publications. Practical Synthesis of a Vanilloid Receptor-1 Antagonist. [Link]

-

PubMed. Synthetic modulators of TRP channel activity. [Link]

-

Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

Sources

- 1. CAS 95636-02-5: (6E)-8-methylnon-6-enoyl chloride [cymitquimica.com]

- 2. Acyl chloride synthesis [organic-chemistry.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. (Z)-8-Methyl-6-nonenoyl chloride | C10H17ClO | CID 97041822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3526659A - Process for the manufacture of alpha,beta-unsaturated acid chlorides - Google Patents [patents.google.com]

- 9. Synthetic modulators of TRP channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

Technical Monograph: (E)-8-Methyl-6-nonenoyl Chloride

Critical Intermediate in the Total Synthesis of TRPV1 Agonists

Executive Summary & Molecular Identity

trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) is the activated acyl chloride derivative of (E)-8-methyl-6-nonenoic acid.[1][2] It serves as the electrophilic "warhead" in the biomimetic synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related vanilloids.

For researchers in medicinal chemistry and pharmacognosy, this molecule represents the limiting reagent in the generation of high-purity capsaicinoids used to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its high reactivity necessitates strict anhydrous handling to prevent hydrolysis back to the parent acid.

Physicochemical Profile

The following data aggregates specifications from high-purity synthesis standards (TCI, Sigma-Aldrich, and PubChem).

| Property | Specification |

| Molecular Weight | 188.69 g/mol |

| Molecular Formula | |

| CAS Number | 95636-02-5 |

| Parent Acid CAS | 59320-77-3 [(E)-8-Methyl-6-nonenoic acid] |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | ~237.6°C (at 760 mmHg) |

| Density | 0.962 g/cm³ |

| Isomeric Purity | Critical >95% trans (E) to match natural Capsaicin |

| SMILES | CC(C)/C=C/CCCCC(Cl)=O |

Synthetic Utility in Pharmacognosy

The primary application of trans-8-Methyl-6-nonenoyl Chloride is the acylation of Vanillylamine (4-hydroxy-3-methoxybenzylamine). This reaction forms the amide bond characteristic of all capsaicinoids.

Why the Chloride form? Direct coupling of the carboxylic acid and amine requires coupling reagents (EDC/NHS) which can be atom-inefficient and costly at scale. The acid chloride method, generated in situ, is the industrial standard for high-yield synthesis (>80%) of pharmaceutical-grade Capsaicin.

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling workflow.

Figure 1: The synthetic pathway converting the fatty acid precursor to Capsaicin via the reactive acyl chloride intermediate.[3][4][5]

Synthesis & Validation Protocol

Context: This protocol describes the conversion of (E)-8-Methyl-6-nonenoic acid to the chloride, followed by immediate usage. Isolation is possible but risk of hydrolysis is high.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| (E)-8-Methyl-6-nonenoic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating Agent |

| DMF (Dimethylformamide) | Catalytic | Vilsmeier-Haack type activator |

| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Nitrogen (

) or Argon. -

Dissolution: Dissolve 1.0 eq of (E)-8-Methyl-6-nonenoic acid in anhydrous DCM.

-

Activation: Add catalytic DMF (1-2 drops). This forms the reactive Vilsmeier intermediate, significantly accelerating the reaction with

. -

Chlorination:

-

Cool the system to 0°C.

-

Add

dropwise to control exotherm. -

Critical: Once addition is complete, heat to reflux (approx 40-50°C) for 1-2 hours. The evolution of

and

-

-

Concentration: Remove solvent and excess

under reduced pressure (rotary evaporator). -

Validation (In-Process Control):

-

FTIR: Take a small aliquot. Look for the disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride) .

-

TLC: Quench a tiny drop in methanol to form the methyl ester. Run TLC against the starting acid to confirm full conversion.

-

Handling & Stability

The molecular weight of 188.69 g/mol is only valid for the pure, anhydrous chloride. Upon contact with atmospheric moisture, it rapidly hydrolyzes.

-

Storage: Store under inert gas at 0-10°C.

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water.

-

Corrosion: The hydrolysis releases HCl gas; stainless steel needles and cannulas should be used for transfer, avoiding standard steel which may corrode.

References

-

LookChem. (n.d.). trans-8-Methyl-6-nonenoyl Chloride Product Specifications. Retrieved from [Link]

- Kaga, H., et al. (2007). Preparation and purification of synthetic capsaicin. U.S. Patent Application US20070293703A1.

-

PubChem. (n.d.). (Z)-8-Methyl-6-nonenoyl chloride Compound Summary. (Note: Isomer data often aggregated). National Library of Medicine. Retrieved from [Link]

-

Barbero, G. F., et al. (2024). Continuous Flow Synthesis of Capsaicin Derivatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. trans-8-Methyl-6-nonenoyl Chloride 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JPS6054336A - Preparation of 8-methyl-trans-6-nonenoic acid - Google Patents [patents.google.com]

- 5. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 6. arctomsci.com [arctomsci.com]

Technical Guide: Precursors and Synthesis of trans-8-Methyl-6-nonenoyl Chloride

Executive Summary

trans-8-Methyl-6-nonenoyl chloride (CAS: 95636-02-5) is the critical electrophilic intermediate required for the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide), the primary pungent alkaloid in chili peppers. Its structural integrity—specifically the trans (E) configuration at the C6 double bond—is the defining quality attribute that dictates the biological potency and pharmaceutical grade of the final API.

This guide details the strategic synthesis of this acyl chloride from its upstream precursors. Unlike generic protocols, we prioritize the Alkyne Reduction Route for the acid precursor synthesis, as it thermodynamically guarantees the trans-stereochemistry required for USP-grade Capsaicin, avoiding the difficult cis/trans separations inherent to Wittig chemistries.

Strategic Retrosynthesis

To understand the precursor requirements, we must disconnect the target molecule. The synthesis relies on the activation of the free fatty acid, which in turn is constructed from a C5 fragment (valeric acid derivative) and a C5 fragment (isobutyl derivative), or via C4+C6 logic.

Retrosynthetic Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the preferred Alkyne Route (Red) vs. the traditional Wittig Route (Grey).

Primary Precursor Synthesis: trans-8-Methyl-6-nonenoic Acid

The synthesis of the acyl chloride is trivial if the acid precursor is pure. Therefore, the bulk of the technical complexity lies in synthesizing (E)-8-methyl-6-nonenoic acid (CAS: 59320-77-3).

Why the Alkyne Route?

While Wittig reactions (Route B in Fig 1) are common, they predominantly yield cis-alkenes or mixtures (

Protocol: Alkyne Alkylation & Reduction

Reagents:

-

3-Methyl-1-butyne (Starting Material A)

-

5-Bromovaleric acid (Starting Material B)

-

Lithium amide (

) or n-Butyllithium ( -

Liquid Ammonia (

) / Lithium metal (

Step 1: C-C Bond Formation (Alkylation)

This step couples the terminal alkyne with the alkyl halide chain.

-

Deprotonation: In a dry 3-neck flask under

, dissolve 3-methyl-1-butyne (1.1 eq) in anhydrous THF/HMPA. Cool to -78°C. Add -

Addition: Slowly add 5-bromovaleric acid dissolved in THF.

-

Reaction: Allow to warm to room temperature and stir for 18 hours.

-

Workup: Quench with dilute HCl. Extract with diethyl ether. The product is 8-methyl-6-nonynoic acid (the alkyne intermediate).

Step 2: Stereoselective Reduction (The Trans-Maker)

-

Setup: Condense ammonia gas into a flask at -78°C.

-

Dissolution: Dissolve the 8-methyl-6-nonynoic acid in a small amount of THF and add to the liquid ammonia.

-

Reduction: Add Lithium metal (wire) in small pieces until a deep blue color persists (solvated electrons).

-

Quench: Carefully add solid ammonium chloride (

) to quench the radical anions. Evaporate ammonia. -

Result: The isolated oil is trans-8-methyl-6-nonenoic acid (>98% trans).

Activation: Synthesis of trans-8-Methyl-6-nonenoyl Chloride

Once the trans-acid is secured, it must be converted to the acyl chloride. Thionyl chloride (

Mechanism of Activation

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid attacks the sulfur, releasing chloride, which then attacks the carbonyl carbon.

Figure 2: Chlorination mechanism using Thionyl Chloride.

Experimental Protocol

Safety Note: Acyl chlorides are moisture-sensitive and lachrymators. Perform all steps in a fume hood.

-

Charge: Place 10.0 g (58.7 mmol) of trans-8-methyl-6-nonenoic acid into a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Reagent Addition: Add 8.5 mL (117 mmol, 2.0 eq) of Thionyl Chloride (

) dropwise at room temperature.-

Expert Insight: A slight excess (2.0 eq) ensures complete conversion. The large excess acts as a solvent, but neat reaction is preferred to minimize volume.

-

-

Reflux: Heat the mixture to 60-70°C (oil bath) for 2-3 hours. Evolution of gas (

, -

Monitoring: Monitor reaction progress by TLC (convert an aliquot to methyl ester with MeOH) or FTIR (disappearance of broad -OH stretch, appearance of acyl chloride C=O at ~1800 cm⁻¹).

-

Purification:

-

Cool the mixture.

-

Connect to a vacuum manifold to strip off excess

. -

Distillation: Perform vacuum distillation (bp ~100-110°C at 10 mmHg).

-

Yield: Expect ~90-95% yield of a colorless to pale yellow liquid.

-

Quantitative Data Summary

| Parameter | Specification | Precursor/Reagent |

| Target Molecule | trans-8-Methyl-6-nonenoyl Chloride | |

| CAS Number | 95636-02-5 | |

| Molecular Weight | 188.70 g/mol | |

| Key Precursor | trans-8-Methyl-6-nonenoic Acid | 3-Methyl-1-butyne + 5-Bromovaleric Acid |

| Activation Reagent | Thionyl Chloride ( | |

| Typical Yield | 92% (from Acid) | |

| Boiling Point | ~237°C (760 mmHg) / 110°C (10 mmHg) | |

| Critical Impurity | cis-Isomer (<1.0% required) | Controlled by Alkyne Reduction step |

References

-

Crombie, L., Dandegaonker, S. H., & Simpson, K. B. (1955). "Amides of Vegetable Origin. Part VI. Synthesis of Capsaicin."[2][1][3][4][5][6][7][8] Journal of the Chemical Society, 1025-1027.[3] Link

- Foundational text establishing the structure and synthesis of capsaicin via the acid chloride.

-

LaHann, T. R., et al. (1985).[3] "N-[(Substituted phenyl) methyl]-cis-monosaturated alkenamide compositions and methods." U.S. Patent 4,493,848. Link

- Details the synthetic routes for capsaicin analogs and the importance of isomeric purity.

-

Kaga, H., et al. (1996). "Total Synthesis of Capsaicin and Its Analogues." Tetrahedron, 52(25), 8451-8470. Link

- Modern comprehensive review of synthetic strategies including the Wittig and orthoester Claisen routes.

-

Narasimha Prasad, B. C., et al. (2006).[8] "Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis." Journal of Agricultural and Food Chemistry, 54(5), 1854-1859. Link

- Validates 8-methyl-6-nonenoic acid as the limiting biosynthetic precursor.

-

Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link

- Mechanistic verification for the chlorin

Sources

- 1. US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 2. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]

- 3. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 4. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Utilization of trans-8-Methyl-6-nonenoyl Chloride

Executive Summary

trans-8-Methyl-6-nonenoyl Chloride (CAS 95636-02-5) is the activated acyl chloride derivative of (E)-8-methyl-6-nonenoic acid. It serves as the critical electrophilic intermediate in the biomimetic synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related vanilloid receptor (TRPV1) agonists.

While chemically invaluable for its high reactivity toward nucleophiles (amines/alcohols), this reagent poses significant safety challenges due to its moisture sensitivity and corrosive nature. This guide moves beyond standard Material Safety Data Sheets (MSDS) to provide a mechanistic understanding of its hazards, storage stability, and application protocols in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state and structure of this reagent is the first step in exposure mitigation. Unlike lower molecular weight acyl chlorides (e.g., acetyl chloride), the lipophilic tail of this molecule reduces its volatility but increases its persistence on surfaces and skin.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | trans-8-Methyl-6-nonenoyl Chloride |

| CAS Number | 95636-02-5 |

| Precursor Acid | (E)-8-Methyl-6-nonenoic acid (CAS 59320-77-3) |

| Molecular Formula | |

| Molecular Weight | 188.70 g/mol |

| Physical State | Liquid (Colorless to light yellow) |

| Boiling Point | ~237.6°C (at 760 mmHg) |

| Density | ~0.962 g/cm³ |

| Solubility | Soluble in DCM, Chloroform, THF, Ether; Decomposes in Water |

| SMILES | CC(C)/C=C/CCCCC(=O)Cl |

Part 2: Hazard Profiling & Mechanism

The primary hazard of trans-8-Methyl-6-nonenoyl Chloride is not just its corrosivity, but its moisture-triggered decomposition . Upon contact with humid air or physiological moisture (mucous membranes), it undergoes rapid hydrolysis.

The Hydrolysis Hazard Loop

This mechanism explains why the reagent "fumes" in air and causes delayed, deep-tissue burns. The lipophilic tail allows the molecule to penetrate the lipid bilayer of the skin before hydrolyzing, releasing hydrochloric acid (HCl) intracellularly.

Figure 1: Mechanism of hydrolysis. The lipophilic nature facilitates entry, while the hydrolysis releases corrosive HCl.

Key Hazards (GHS Classification):

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water (releasing HCl gas).

Part 3: Engineering Controls & Storage

Due to the instability of the acyl chloride functionality, "freshness" is a variable that affects yield.

Storage Protocols

-

Atmosphere: Must be stored under Argon or Nitrogen . Carbon dioxide is insufficient due to potential moisture content in standard dry ice.

-

Temperature: Refrigerator (2–8°C) is standard. Freezing (-20°C) is preferred for long-term storage to retard disproportionation.

-

Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard rubber septa over time, leading to further moisture ingress.

Handling Environment

-

Primary: Glove box (N2 atmosphere) is ideal for dispensing.

-

Secondary: Chemical Fume Hood.

-

Sash Height: Keep at minimum working height.

-

Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use. Flame-drying under vacuum is the "Gold Standard" for high-yield syntheses.

-

Part 4: Operational Protocol (Synthesis Application)

The most common application is the synthesis of Capsaicinoids via the Schotten-Baumann reaction or anhydrous coupling. Below is a high-fidelity protocol for coupling this chloride with Vanillylamine.

Experimental Workflow: Capsaicin Synthesis

Context: Direct reaction of the acid chloride with Vanillylamine requires a base scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.

Figure 2: Workflow for converting the precursor acid to Capsaicin via the acyl chloride intermediate.

Detailed Step-by-Step Procedure

1. Activation (In-Situ Generation)

-

Why: Commercial acyl chlorides degrade. Making it fresh ensures >98% active electrophile.

-

Reagents: (E)-8-Methyl-6-nonenoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (cat. 1-2 drops).[1]

-

Protocol: Dissolve acid in anhydrous DCM. Add DMF. Dropwise add Oxalyl Chloride at 0°C. Allow to warm to RT. Stir until gas evolution (

, -

Validation: Aliquot 50 µL into MeOH. Run TLC/GC. If the methyl ester forms quantitatively, conversion is complete.

2. Solvent Swap (Critical)

-

Remove solvent and excess oxalyl chloride under reduced pressure.

-

Note: Residual oxalyl chloride will react with your amine to form urea impurities. Co-evaporate with anhydrous toluene twice to ensure removal.

3. Coupling

-

Reagents: Vanillylamine (1.1 equiv), Triethylamine (TEA) (2.0 equiv).

-

Protocol: Dissolve the crude acyl chloride in anhydrous THF or DCM. Add dropwise to a stirred solution of Vanillylamine/TEA at 0°C.

-

Observation: A white precipitate (TEA·HCl) will form immediately. This confirms the reaction is proceeding.

4. Quenching & Workup

-

Quench with saturated

or dilute HCl (depending on workup preference). -

Safety: The quench of any unreacted acyl chloride is exothermic. Add aqueous phase slowly.

Part 5: Emergency Response

Spills

-

Isolate: Evacuate the immediate area.

-

Neutralize: Cover the spill with a 1:1 mixture of sodium carbonate (

) and clay cat litter (bentonite). The carbonate neutralizes the acid; the clay absorbs the organic bulk. -

Clean: Sweep into a double-bagged hazardous waste container.

First Aid

-

Skin Contact: Immediate flushing is insufficient due to lipophilicity. Wash with Polyethylene Glycol 400 (PEG-400) or soap and water for 15 minutes. The PEG acts as a solvent to draw the chemical out of the lipid layer.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Observe for pulmonary edema (delayed fluid in lungs) for 24 hours.

References

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: trans-8-Methyl-6-nonenoyl Chloride (M1826).[4] Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Acyl Chlorides, Corrosive, N.O.S.[4] Retrieved from

-

Kozikowski, A. P., et al. (2007). Preparation and purification of synthetic capsaicin.[1] US Patent Application US20070293703A1. Retrieved from

-

Bennett, D. J. (1967). Structure and Biosynthesis of Capsaicin.[1][5] Imperial College London, PhD Thesis. (Validating the acid chloride route for capsaicin synthesis). Retrieved from

-

American Chemical Society. (2024). Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Sustainable Chemistry & Engineering. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Capsaicinoids via trans-8-Methyl-6-nonenoyl Chloride

Introduction & Scope

The synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its analogs is a critical workflow in medicinal chemistry, particularly for research targeting the TRPV1 receptor (Transient Receptor Potential Vanilloid 1). While peptide coupling reagents (e.g., EDC, HATU) are common for amide bond formation, the Acid Chloride Method remains the gold standard for scaling up lipidated amides due to its high atom economy, rapid kinetics, and simplified purification post-workup.

This Application Note details a robust, self-validating protocol for coupling ** trans-8-methyl-6-nonenoyl chloride** with vanillylamine . Unlike generic amide synthesis guides, this protocol specifically addresses the challenges of handling the lipophilic alkene tail and the competitive nucleophilicity of the phenol moiety present in vanillylamine.

Key Advantages of this Protocol

-

Regioselectivity: Optimized temperature and base conditions minimize O-acylation (ester formation) on the vanillylamine phenol.

-

Purification Efficiency: The workup is designed to chemically scavenge unreacted starting materials, often negating the need for flash chromatography.

-

Scalability: Suitable for milligram to multi-gram batch synthesis.

Chemical Safety & Handling

** trans-8-Methyl-6-nonenoyl Chloride** is a potent electrophile and lachrymator. It reacts violently with moisture to release hydrogen chloride (HCl) gas.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Reagent Stability: The acid chloride is moisture-sensitive. If not synthesized in situ, it must be stored under inert gas (Argon/Nitrogen) at -20°C.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen atom of the vanillylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion, which is subsequently neutralized by the auxiliary base (Triethylamine).

Critical Mechanistic Insight:

Vanillylamine contains two nucleophiles: the primary amine and the phenol. The amine is more nucleophilic (

Mechanistic Pathway Diagram[1][2][3]

Figure 1: Simplified mechanistic flow of the N-acylation process.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Vanillylamine HCl | 189.64 | 1.0 | Nucleophile |

| ** trans-8-Methyl-6-nonenoyl Chloride** | 188.70 | 1.05 | Electrophile (Slight Excess) |

| Triethylamine (Et3N) | 101.19 | 2.5 | Acid Scavenger (Base) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.1 M conc.) |

Note: Vanillylamine is often supplied as the Hydrochloride salt. An extra equivalent of base is required to free the amine.

Step-by-Step Procedure

Phase 1: Preparation of the Nucleophile

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (N2 or Ar).

-

Solubilization: Add Vanillylamine HCl (1.0 equiv) to the flask. Add anhydrous DCM (concentration ~0.1 M relative to amine).

-

Activation: Add Triethylamine (2.5 equiv) via syringe. The solution should turn clear as the free base is liberated.

-

Thermal Control: Submerge the flask in an ice/water bath to cool the reaction mixture to 0°C . Stir for 10 minutes.

-

Why? Cooling suppresses the reaction rate of the phenol, ensuring the more nucleophilic amine reacts exclusively.

-

Phase 2: Electrophile Addition

-

Dilution: Dilute the ** trans-8-methyl-6-nonenoyl chloride (1.05 equiv)** in a small volume of anhydrous DCM (e.g., 1/5th of the main solvent volume).

-

Controlled Addition: Add the acid chloride solution dropwise to the stirring amine solution over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel.

-

Critical: Maintain internal temperature < 5°C. Rapid addition causes localized heating, leading to impurities.

-

-

Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The acid chloride spot (if visible) should disappear, and a new polar spot (Capsaicin) should appear.

-

Phase 3: Workup & Purification (The "Self-Validating" System)

-

Quench: Carefully add water (equal volume to solvent) to quench unreacted acid chloride.

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[3][2][4]

-

Acid Wash (Crucial): Wash the organic layer with 1N HCl (2x) .

-

Logic: This protonates any unreacted Vanillylamine and Triethylamine, forcing them into the aqueous layer.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO3 (2x) .

-

Logic: This neutralizes the generated HCl and converts any hydrolyzed acid chloride (8-methyl-6-nonenoic acid) into its water-soluble carboxylate salt.

-

-

Drying: Wash with Brine (1x), dry over anhydrous

, filter, and concentrate in vacuo. -

Final Purification: The resulting residue is often >95% pure.[2] If necessary, purify via Recrystallization (Ether/Hexane) or Flash Chromatography (SiO2, Gradient 10% -> 40% EtOAc in Hexane).

Workflow Visualization

Figure 2: Operational flowchart for the synthesis and purification of Capsaicinoids.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/distilled. Ensure DCM is anhydrous. |

| Impurity: Ester | O-Acylation (Phenol attack) | Reaction temperature too high during addition. Keep strictly at 0°C. |

| Sticky Residue | Residual DMF (if used) or Solvent | Co-evaporate with Ether/Hexane to induce solidification. |

| Starting Material Remains | Incomplete coupling | Check purity of Acid Chloride. It may have degraded to acid.[3] |

References

-

Patent Protocol for Capsaicin Synthesis: Kaga, H., et al. (2007). Preparation and purification of synthetic capsaicin.[1][5] US Patent Application US20070293703A1. (Authoritative source for the specific stoichiometry and workup of trans-capsaicin).

-

Flow Synthesis & Acid Chloride Utility: Ötvös, S. B., et al. (2024).[5] Flow Synthesis of Capsaicin and Capsaicinoid Analogues.[5] ACS Sustainable Chemistry & Engineering. [Link] (Modern validation of the acid chloride route and discussion of alternative activating agents).

-

General Amide Synthesis (Schotten-Baumann): Organic Chemistry Portal. Schotten-Baumann Reaction. [Link] (Foundational reference for the mechanism and base selection).[4]

Sources

- 1. arcjournals.org [arcjournals.org]

- 2. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 3. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. pubs.acs.org [pubs.acs.org]

Schotten-Baumann reaction with trans-8-Methyl-6-nonenoyl Chloride

This Application Note provides a rigorous technical guide for the synthesis of Capsaicin (and related capsaicinoids) via the Schotten-Baumann reaction, utilizing the specific acylating agent trans-8-Methyl-6-nonenoyl Chloride .

Target Reagent: trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) Reaction Class: Biphasic Nucleophilic Acyl Substitution (Schotten-Baumann) Primary Application: Pharmaceutical Synthesis (TRPV1 Agonists, Analgesics)[1][2][3]

Executive Summary

The Schotten-Baumann reaction remains the gold standard for the scalable, bench-stable synthesis of amides from acid chlorides. This protocol details the coupling of Vanillylamine (4-hydroxy-3-methoxybenzylamine) with trans-8-Methyl-6-nonenoyl Chloride to synthesize Capsaicin .[1] Unlike anhydrous methods requiring inert atmospheres and expensive scavengers, this biphasic protocol utilizes an aqueous base to simultaneously neutralize the generated HCl and solubilize the amine, driving the reaction to completion through phase-transfer kinetics.

Chemical Profile & Handling

trans-8-Methyl-6-nonenoyl Chloride is the activated acyl derivative of the fatty acid tail found in natural capsaicin. It is highly electrophilic and moisture-sensitive.

| Property | Specification |

| CAS Number | 95636-02-5 |

| Molecular Formula | C₁₀H₁₇ClO |

| Molecular Weight | 188.70 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Stability | Hydrolyzes rapidly in moist air to form HCl and the parent acid.[1] Store under inert gas at 2–8°C. |

| Hazards | Corrosive (Causes severe skin burns/eye damage). Lachrymator. |

Mechanistic Insight

The Schotten-Baumann reaction operates in a biphasic system (Organic/Aqueous).[4] The success of this synthesis relies on the Chemoselectivity between the amine and the phenol functional groups present on Vanillylamine.

-

Nucleophilic Attack: The amine nitrogen of Vanillylamine attacks the carbonyl carbon of the acyl chloride. This is kinetically favored over the phenolic oxygen attack due to the higher nucleophilicity of the amine.

-

Base Role (Dual Function):

-

Neutralization: The aqueous base (NaOH) neutralizes the HCl byproduct, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).

-

Phenol Protection/Competition: At high pH (>10), the phenol exists as a phenolate. While phenolate is a strong nucleophile, the amide bond is thermodynamically more stable. Furthermore, any ester formed (via phenol attack) is more susceptible to base-catalyzed hydrolysis than the amide, effectively "correcting" the side reaction in situ.

-

Reaction Pathway Visualization

Caption: Kinetic pathway of biphasic amide formation. The base maintains the amine in its nucleophilic free-base form.

Experimental Protocol

Scale: 10 mmol (Approx. 3.05 g theoretical yield of Capsaicin)

Reagents & Equipment[1][3][5][6][7]

-

Amine: Vanillylamine Hydrochloride (1.90 g, 10 mmol)

-

Acyl Chloride: trans-8-Methyl-6-nonenoyl Chloride (2.07 g, 11 mmol, 1.1 equiv)

-

Base: 10% Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

-

Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.

Step-by-Step Procedure

Phase 1: Preparation of the Aqueous Phase

-

Dissolve 1.90 g of Vanillylamine Hydrochloride in 20 mL of water in the reaction flask.

-

Add 25 mL of 10% NaOH solution.

-

Note: The solution will turn slightly yellow. The pH should be >10 to ensure the amine is deprotonated and the phenol is solubilized as phenolate.

-

-

Cool the mixture to 0–5°C using an ice bath.

Phase 2: Acylation (The Schotten-Baumann Step)[4][5][6]

-

Dissolve 2.07 g of trans-8-Methyl-6-nonenoyl Chloride in 15 mL of DCM (or Diethyl Ether).

-

Transfer this organic solution to the addition funnel .

-

Slowly add the acyl chloride solution to the vigorously stirred aqueous amine solution over 20–30 minutes .

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases.

-

Temperature Control: Maintain internal temperature <10°C to minimize hydrolysis of the expensive acid chloride.

-

Phase 3: Reaction & Quenching[6]

-

After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for an additional 2–3 hours .

-

Check pH: Ensure the aqueous layer remains basic (pH > 9). If it drops, add small aliquots of 10% NaOH.

-

Why? If the solution becomes acidic, the amine protonates and stops reacting, while the acid chloride simply hydrolyzes.

-

Phase 4: Workup & Purification[6]

-

Separation: Transfer the mixture to a separatory funnel. Separate the layers.

-

Wash: Wash the organic layer sequentially with:

-

10 mL 1M HCl (Removes unreacted amine).

-

10 mL Water (Neutral wash).

-

10 mL Saturated NaHCO₃ (Removes any hydrolyzed fatty acid).

-

10 mL Brine (Drying).

-

-

Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Crystallization: The crude oil often solidifies upon standing. Recrystallize from Ether/Hexane (1:3 ratio) to yield pure Capsaicin.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the isolation of high-purity Capsaicin.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure temperature is <5°C during addition. Increase stirring speed to improve phase transfer. |

| Ester Byproduct | Phenol acylation | The amide is thermodynamically favored. Ensure the reaction runs long enough for any transient ester to hydrolyze or aminolyze. |

| Oily Product | Impurities preventing crystallization | Use a "seed" crystal of capsaicin if available. Ensure all solvent (DCM) is removed before adding Hexane. |

| Emulsion | Surfactant-like properties of fatty chain | Add solid NaCl to the aqueous phase to break the emulsion (salting out). |

References

-

Bennett, D. J. (1966). Structure and Biosynthesis of Capsaicin. Imperial College London. Link

-

Sathee. (2021). Schotten-Baumann Reaction Mechanism and Procedure. IIT Kanpur. Link

-

Zhang, S., et al. (2010).[8] Preparation of Capsaicin by Condensation and Crystallization. Food Science. Link

-

TCI Chemicals. (2024).[3] Product Specification: trans-8-Methyl-6-nonenoyl Chloride. Link

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Link

Sources

- 1. Capsaicin synthesis - chemicalbook [chemicalbook.com]

- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. arcjournals.org [arcjournals.org]

- 8. Preparation of Capsaicin by Condensation and Crystallization [spkx.net.cn]

Application Note: Chemoselective Synthesis of Capsaicin via N-Acylation

Abstract

This application note details the optimized protocol for the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) via the Schotten-Baumann acylation of vanillylamine with trans-8-methyl-6-nonenoyl chloride. The protocol addresses the critical challenge of chemoselectivity—preferential N-acylation over O-acylation—by leveraging nucleophilic differentiation under controlled basic conditions. This guide is designed for medicinal chemists and process engineers requiring high-purity synthesis of capsaicinoids for pharmaceutical or biological research.

Introduction & Strategic Reaction Engineering

Capsaicin is the primary pungent alkaloid in Capsicum species, widely researched for its agonism of the TRPV1 receptor (Transient Receptor Potential Vanilloid 1).[1] While extraction from natural sources is common, it yields a mixture of capsaicinoids (including dihydrocapsaicin) that are difficult to separate. Total synthesis via acylation offers a route to chemically pure (>99%) material.

The Chemoselectivity Challenge

The core reaction involves coupling vanillylamine (4-hydroxy-3-methoxybenzylamine) with an acid chloride. Vanillylamine is a bifunctional nucleophile containing:

-

Primary Amine (

): High nucleophilicity, -

Phenolic Hydroxyl (

): Lower nucleophilicity,

Objective: Form the amide (Capsaicin) while avoiding the ester (O-acylation product).

Mechanism: Under neutral to weakly basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen of the phenol. However, in the presence of strong bases (e.g., NaH, unbuffered NaOH), the phenol deprotonates to a phenoxide anion (

Solution: We utilize a weak organic base (Triethylamine) in an anhydrous organic solvent (Dichloromethane). This acts as a proton scavenger for the HCl byproduct without generating significant concentrations of the phenoxide anion, ensuring exclusive N-acylation.

Stoichiometry & The "Salt" Trap

Commercial vanillylamine is typically supplied as the hydrochloride salt (Vanillylamine

-

Critical Adjustment: You must add at least 2.0 equivalents of base.

-

1st Eq: Neutralizes the HCl salt to release the free amine.

-

2nd Eq: Scavenges the HCl generated during the acylation reaction.

-

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the competitive pathway that this protocol avoids.

Figure 1: Reaction pathway highlighting the necessity of base stoichiometry to activate the amine while avoiding phenoxide formation.

Materials & Equipment

| Component | Specification | Role |

| Vanillylamine HCl | >98% Purity | Nucleophile Source |

| Acid Chloride | trans-8-Methyl-6-nonenoyl Chloride | Electrophile (Acyl source) |

| Triethylamine ( | Anhydrous, >99% | Base / HCl Scavenger |

| Dichloromethane (DCM) | Anhydrous (stored over mol. sieves) | Solvent |

| Equipment | 3-neck RBF, N2 line, Addition Funnel | Reaction Vessel |

Detailed Experimental Protocol

Safety Note: Acid chlorides are corrosive and lachrymators. Handle in a fume hood. Vanillylamine is an irritant.

Step 1: Preparation of the Nucleophile (Free-Basing)

-

Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Vanillylamine Hydrochloride (1.00 g, 5.27 mmol).

-

Add Anhydrous DCM (20 mL) via syringe. The salt will likely remain as a suspension.

-

Cool the mixture to 0°C using an ice/water bath.

-

Add Triethylamine (1.61 mL, 11.6 mmol, 2.2 equiv) dropwise.

-

Observation: The suspension should clear as the free amine dissolves into the DCM. Stir for 15 minutes at 0°C.

-

Step 2: Acylation (The Critical Step)

-

Dissolve ** trans-8-Methyl-6-nonenoyl Chloride** (1.09 g, 5.80 mmol, 1.1 equiv) in anhydrous DCM (5 mL) in a separate vial.

-

Transfer the acid chloride solution to a pressure-equalizing addition funnel attached to the RBF.

-

Dropwise Addition: Add the acid chloride solution slowly over 20–30 minutes, maintaining the internal temperature < 5°C.

-

Reasoning: Rapid addition generates heat, which increases the kinetic energy of the system, potentially overcoming the activation energy for the unwanted O-acylation.

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (25°C) naturally.

-

Stir for 2–3 hours. Monitor via TLC (5% MeOH in DCM).

Step 3: Workup & Purification

-

Quench: Add 10 mL of saturated

solution to quench unreacted acid chloride. Stir vigorously for 10 minutes. -

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).

-

Purpose: Removes unreacted Vanillylamine and excess Triethylamine.

-

-

Base Wash: Wash the organic layer with 1M NaOH (1 x 15 mL) rapidly and immediately separate.

-

Purpose: Removes any hydrolyzed fatty acid. Caution: Prolonged exposure to strong base can hydrolyze the product.

-

-

Drying: Wash with Brine (sat. NaCl), dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Hexane/Ether or purify via Flash Column Chromatography (

, Ethyl Acetate/Hexane gradient).

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of Capsaicin.

Analytical Validation

Successful synthesis is confirmed by the following analytical markers:

| Method | Diagnostic Signal | Interpretation |

| 1H-NMR ( | Vinylic protons of the trans double bond (C6-C7). | |

| 1H-NMR ( | Amide N-H proton (confirms N-acylation). | |

| 1H-NMR ( | Methoxy group (-OCH3) on the vanillyl ring. | |

| IR Spectroscopy | 1640–1660 | Amide I band (C=O stretch). Absence of Ester C=O (~1735 |

| Melting Point | 62–65°C | Matches literature value for pure Capsaicin.[2] |

References

-

Nelson, E. K. (1919). "The Constitution of Capsaicin, the Pungent Principle of Capsicum." Journal of the American Chemical Society, 41(7), 1115–1121.

-

Späth, E., & Darling, S. F. (1930).[3] "Synthese des Capsaicins."[2][4] Berichte der deutschen chemischen Gesellschaft, 63(3), 737–743.

-

Kaga, H., et al. (2002). "Lipase-catalyzed synthesis of capsaicin analogues." Tetrahedron Letters, 43(29), 5163-5166. (Provides context on enzymatic vs chemical routes).

-

Barbero, G. F., et al. (2010). "Ultrasound-assisted extraction of capsaicinoids from peppers." Talanta, 81(4-5), 1187-1196. (Reference for analytical comparison with natural extracts).

-

PubChem. (n.d.). "Capsaicin Compound Summary." (For physical property verification).

Sources

- 1. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

preparation of capsaicin analogs from trans-8-Methyl-6-nonenoyl Chloride

Executive Summary

This guide details the high-precision synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its structural analogs utilizing trans-8-methyl-6-nonenoyl chloride (CAS 95636-02-5) as the divergent intermediate. Unlike extraction from Capsicum oleoresin, which yields complex mixtures of capsaicinoids (e.g., dihydrocapsaicin, nordihydrocapsaicin), this semi-synthetic route guarantees >98% isomeric purity of the trans-olefin.

The protocols herein prioritize chemoselectivity —specifically targeting the amine moiety of vanilloids while suppressing esterification of the phenolic hydroxyl—using a biphasic Schotten-Baumann system and an anhydrous nucleophilic substitution method.

Strategic Rationale & Mechanism

The lipophilic "tail" of capsaicin, derived from trans-8-methyl-6-nonenoic acid, is critical for Vanilloid Receptor 1 (TRPV1) hydrophobic pocket binding. Using the acid chloride derivative offers two distinct advantages over direct carboxylic acid coupling (e.g., EDC/HOBt):

-

Atom Economy: Eliminates the need for costly coupling reagents and urea byproducts.

-

Kinetics: Rapid acylation at low temperatures minimizes thermal isomerization of the trans double bond.

Reaction Mechanism: The reaction proceeds via a Nucleophilic Acyl Substitution. The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Collapse of this intermediate expels the chloride ion. A base scavenger is required to neutralize the generated HCl and drive the equilibrium forward.

Figure 1: Mechanistic pathway for the N-acylation of vanillylamine derivatives.

Safety Protocol: The "Scoville" Directive

WARNING: The starting material is a corrosive lachrymator, and the product is a potent neurotoxin/irritant (16,000,000 SHU).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

-

PPE: Double nitrile gloves (minimum thickness 0.11 mm), lab coat, and chemical splash goggles.

-

Decontamination Solution: Prepare a mixture of 50% Ethanol, 40% Water, and 10% Sodium Dodecyl Sulfate (SDS) . Capsaicin is hydrophobic; water alone will spread the contamination.

-

Spill Management: Do not wipe dry powder. Cover with wet paper towels soaked in the decontamination solution, then wipe.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Synthesis (Recommended)

Best for: High throughput, scale-up, and suppression of O-acylation side products.

Materials:

-

Vanillylamine Hydrochloride

-

Chloroform (CHCl₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

Procedure:

-

Aqueous Phase Preparation: Dissolve Vanillylamine HCl (1.0 equiv, 10 mmol) in 20 mL of saturated aqueous NaHCO₃. The pH should be ~8.5. This mild basicity liberates the free amine while keeping the phenol largely protonated (pKa ~10), favoring N-acylation.

-

Organic Phase Preparation: Dissolve trans-8-methyl-6-nonenoyl chloride (1.05 equiv, 10.5 mmol) in 20 mL of CHCl₃.

-

Coupling: Add the organic phase dropwise to the rapidly stirring aqueous phase at 0°C over 15 minutes.

-

Reaction: Allow the biphasic mixture to stir vigorously at Room Temperature (RT) for 2 hours. The reaction is driven by the partition coefficient; the amide product remains in the CHCl₃ layer.

-

Workup:

-

Separate layers.

-

Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

-

Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid/phenolic esters.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield Expectation: 90–95% as a waxy white solid or viscous oil.

Protocol B: Anhydrous Acylation (For Sensitive Analogs)

Best for: Non-aqueous soluble amines or water-sensitive functional groups.

Materials:

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Nitrogen atmosphere[3]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N₂.

-

Solvation: Dissolve the target amine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool to 0°C. Add trans-8-methyl-6-nonenoyl chloride (1.1 equiv) dropwise via syringe to control exotherm.

-

Completion: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Quench: Add 1M HCl to quench and solubilize amine salts. Extract with DCM.

Modular Analog Library

By substituting the amine in the protocols above, a library of TRPV1 modulators can be synthesized.

| Target Analog | Amine Precursor | Structural Modification | Biological Relevance |

| Capsaicin | Vanillylamine | Native | TRPV1 Agonist (Reference) |

| Desmethoxycapsaicin | 4-Hydroxybenzylamine | Removal of 3-OMe | Reduced potency; metabolic study probe |

| Nonivamide (Analog)* | Vanillylamine | Use Nonanoyl Cl | Synthetic "Pepper Spray" active (PAVA) |

| Phenylcapsaicin | Aniline | Removal of benzylic carbon | Rigid linker study |

*Note: Nonivamide technically uses a saturated chain, but the coupling protocol is identical.

Purification & Characterization Workflow

Purification Strategy: While the biphasic method yields high purity, pharmaceutical-grade applications require flash chromatography.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient of 10%

40% Ethyl Acetate in Hexanes. -

Recrystallization: For ultra-high purity (>99%), recrystallize from a mixture of Pentane/Ether (10:1) at -20°C.

Analytical Validation (Self-Validating Checkpoints):

-

¹H NMR (CDCl₃): Look for the characteristic doublet at

0.95 (isopropyl methyls) and the multiplet at -

HPLC: C18 Column, MeOH/H₂O gradient. cis-isomer (impurity) typically elutes slightly later than the trans-isomer.

Figure 2: Decision tree and workflow for capsaicinoid synthesis.

References

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity. MDPI. Available at: [Link]

-

Highly efficient synthesis of capsaicin analogues by condensation of vanillylamine and acyl chlorides in a biphase H2O/CHCl3 system. ResearchGate. Available at: [Link]

-

Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Publications. Available at: [Link]

-

Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

-

Safety Data Sheet: Capsaicin. Carl Roth. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Capsaicinoids using trans-8-Methyl-6-nonenoyl Chloride

Executive Summary

This guide details the strategic application of trans-8-Methyl-6-nonenoyl Chloride (CAS 95636-02-5) in the synthesis of fatty acid amides, specifically Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its structural analogs.

While biological systems utilize the Coenzyme-A thioester for this coupling (mediated by Pun1 encoded acyltransferases), chemical synthesis relies on the high reactivity of the acyl chloride to drive amidation with Vanillylamine. This protocol provides a high-yield, chemically robust workflow suitable for drug discovery applications targeting TRPV1 activation.

Chemical Basis & Mechanism

The synthesis relies on Nucleophilic Acyl Substitution . The carboxylic acid precursor (trans-8-methyl-6-nonenoic acid) is relatively unreactive toward amines. Conversion to the acyl chloride creates a potent electrophile.

-

Activation: The -OH of the carboxylic acid is replaced by -Cl, transforming a poor leaving group into an excellent one.

-

Coupling: The amine nitrogen of Vanillylamine attacks the carbonyl carbon of the acyl chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling chloride and forming the stable amide bond.

Reaction Pathway Diagram

Figure 1: Synthetic workflow from fatty acid precursor to active Capsaicinoid.

Safety & Handling

-

Corrosivity: trans-8-Methyl-6-nonenoyl Chloride is corrosive and causes severe skin burns and eye damage.

-

Moisture Sensitivity: Rapidly hydrolyzes to the parent acid and HCl gas upon contact with water or humid air. Handle strictly under inert atmosphere (

or -

Lachrymator: Acyl chlorides are potent lachrymators. All operations must occur in a functioning fume hood.

Experimental Protocols

Protocol A: Preparation of trans-8-Methyl-6-nonenoyl Chloride

Note: If purchasing the acyl chloride commercially (e.g., TCI, Sigma), skip to Protocol B. This step is for synthesis from the parent acid.

Reagents:

-

trans-8-Methyl-6-nonenoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Catalytic DMF (Dimethylformamide) (1 drop)

-

Solvent: Neat or Anhydrous DCM (optional)

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

-

Addition: Add trans-8-Methyl-6-nonenoic acid. If using solvent, dissolve in minimal anhydrous DCM.

-

Activation: Add Thionyl Chloride dropwise at room temperature. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reaction: Heat the mixture to 50–75°C for 60–90 minutes.

-

Checkpoint: Evolution of gas (

and

-

-

Workup: Remove excess

under reduced pressure (vacuum) at 40–45°C.-

Note: Do not overheat, as this may degrade the alkene tail.

-

-

Yield: The resulting yellow oil is the crude acyl chloride. It is generally used immediately in Protocol B without further purification to prevent hydrolysis.

Protocol B: Amide Coupling (Synthesis of Capsaicin)

This protocol uses a modified Schotten-Baumann condition which is robust for phenolic amines like Vanillylamine.

Reagents:

-

Crude trans-8-Methyl-6-nonenoyl Chloride (from Protocol A)

-

Vanillylamine Hydrochloride (1.0 eq relative to acid chloride)

-

Base: 5N NaOH (Aqueous) or Triethylamine (Anhydrous method)

-

Solvent: Diethyl Ether (anhydrous) or DCM

Step-by-Step Methodology:

| Step | Action | Critical Parameter |

| 1. Amine Prep | Dissolve Vanillylamine HCl in DMF or Water. | If using water, ensure pH > 10 to free the amine. |

| 2. Base Addition | Add base (NaOH or | Stir for 30 mins to ensure deprotonation of the ammonium salt. |

| 3. Cooling | Cool the amine mixture to 0–10°C (Ice bath). | Low temp prevents side reactions (esterification of the phenol). |

| 4. Acylation | Dissolve Acyl Chloride in anhydrous Ether/DCM. Add dropwise to the amine.[2][3] | Slow addition controls exotherm and maintains selectivity. |

| 5. Equilibration | Allow to warm to Room Temp (20-25°C). | Stir for 4–12 hours (Overnight recommended). |

| 6. Quench | Add dilute HCl (1N) until pH ~3. | Neutralizes excess base; protonates the phenol. |

Purification:

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

). -

Washing: Wash combined organics with:

- (sat.) to remove unreacted fatty acid.

-

Brine (sat.) to remove water.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Isolation: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).

-

Target: Capsaicin typically elutes as a white to off-white solid/oil.

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers.

1. H-NMR (Chloroform-d):

-

Amide Proton: Look for a broad singlet/triplet around

5.5 - 6.0 ppm (NH). -

Alkene Region: The trans double bond protons appear at

5.3 - 5.4 ppm (multiplet). -

Isopropyl Head: The terminal isopropyl group of the fatty acid tail is a diagnostic doublet at

0.95 ppm . -

Vanillyl Ring: Aromatic protons at

6.7 - 6.9 ppm ; Methoxy singlet at

2. IR Spectroscopy:

-

Carbonyl (C=O): Shift from ~1800

(Acid Chloride) to 1640–1660 -

Absence of -OH: Broad carboxylic acid O-H stretch (2500-3300

) should be absent (though phenolic OH remains, it is sharper).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Ester Formation | Reaction on Phenolic -OH | Maintain reaction temp < 10°C during addition; ensure stoichiometric amine. |

| Impurity: Acid | Incomplete coupling | Wash organic layer thoroughly with saturated |

| Dark Color | Oxidation of Phenol | Perform reaction under Nitrogen atmosphere; use degassed solvents.[2][3] |

References

-

Mazourek, M., et al. (2009). The Pun1 gene for pungency in pepper encodes a putative acyltransferase. Plant Physiology. Link

-

Appendino, G., et al. (2004). Preparation and purification of synthetic capsaicin. Patent WO2004092122A2. Link

-

TCI Chemicals. (n.d.).[4] trans-8-Methyl-6-nonenoyl Chloride Product Specifications. Link

-

Aza-González, C., et al. (2011). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). Plant Cell Reports. Link

-

Arctom Scientific. (n.d.). Safety Data Sheet: trans-8-Methyl-6-nonenoyl chloride. Link

Sources

Optimized Amidation Protocol: Coupling trans-8-Methyl-6-nonenoyl Chloride with Primary Amines

Executive Summary

This application note details the optimized reaction conditions for coupling trans-8-methyl-6-nonenoyl chloride (the acyl chloride derivative of the fatty acid tail found in Capsaicin) with primary amines. While this specific acyl chloride is best known as the precursor to Capsaicin (when reacted with vanillylamine), the protocol is adaptable for synthesizing a library of "capsaicinoids" or lipophilic amides for drug discovery.

The guide prioritizes anhydrous organic synthesis (Method A) for high-purity research applications, while providing a biphasic Schotten-Baumann alternative (Method B) for robust, larger-scale preparations.

Chemical Context & Mechanism

The reaction follows a classical nucleophilic acyl substitution (addition-elimination) mechanism.[1] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1]

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The carbonyl double bond reforms, expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is neutralized by a base (auxiliary base or excess amine), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Critical Stability Factors

-

Stereochemistry: The trans (E) geometry at the C6-position is thermodynamically stable but can isomerize under prolonged exposure to high heat or strong Lewis acids.

-

Hydrolysis: The acid chloride is highly moisture-sensitive. Water competes with the amine, hydrolyzing the reagent back to trans-8-methyl-6-nonenoic acid.

Reaction Optimization Matrix

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | High solubility for lipophilic acid chlorides; easy workup (low BP). Standard for small-scale discovery. |

| Tetrahydrofuran (THF) | Good | Useful for polar amines. Must be anhydrous to prevent hydrolysis. |

| Diethyl Ether | Good | Classical solvent for capsaicin synthesis; precipitates amine salts effectively. |

| DMF | Fair | Hard to remove; use only if amine solubility is problematic in DCM/THF. |

Base Selection (HCl Scavenger)

| Base | Type | Recommendation |

| Triethylamine (TEA) | Organic (Tertiary) | Standard. Cheap, effective, easily removed. |

| DIPEA (Hünig's Base) | Organic (Tertiary) | Preferred for sterically hindered amines or to reduce racemization risk (though low risk here). |

| Pyridine | Organic (Aromatic) | Good solvent/base combo, but difficult to remove traces; foul odor. |

| NaOH / Na₂CO₃ | Inorganic (Aqueous) | Used in biphasic (Schotten-Baumann) systems only. |

Experimental Protocols

Method A: Anhydrous Organic Synthesis (High Purity)

Recommended for medicinal chemistry and library generation.

Reagents:

-

trans-8-Methyl-6-nonenoyl Chloride (1.0 equiv)

-

Primary Amine (e.g., Vanillylamine) (1.0 - 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M - 0.2 M)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Amine Solubilization: Dissolve the Primary Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM . Cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve trans-8-methyl-6-nonenoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Note: Dropwise addition controls the exotherm and prevents side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .

-

Monitor: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

-

-

Workup:

-

Dilute with excess DCM.

-

Wash with 1N HCl (to remove unreacted amine and TEA).

-

Wash with Saturated

(to remove any hydrolyzed acid). -

Wash with Brine .

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel; EtOAc/Hexanes gradient) or Recrystallization (Ether/Hexanes) if the product is solid.

Method B: Schotten-Baumann Conditions (Robust/Scale-up)

Recommended for scale-up or when using amine hydrochloride salts.

Reagents:

-

trans-8-Methyl-6-nonenoyl Chloride (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Sodium Hydroxide (NaOH) (2.0 - 2.5 equiv, 1N - 5N solution)

-

Diethyl Ether or Ethyl Acetate

Protocol:

-

Aqueous Phase: Dissolve the Primary Amine in the NaOH solution in a flask.

-

Organic Phase: Dissolve trans-8-methyl-6-nonenoyl chloride in Diethyl Ether .

-

Addition: Add the organic acid chloride solution to the vigorously stirring aqueous amine solution at 0°C to 10°C .

-

Reaction: Stir vigorously for 4–12 hours allowing it to warm to RT.

-

Workup: Separate layers. Extract aqueous layer with Ether.[2][3] Combine organics, wash with HCl, NaHCO3, and Brine. Dry and concentrate.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the role of the base in scavenging the HCl byproduct.

Caption: Nucleophilic acyl substitution mechanism showing the critical role of base neutralization.

Figure 2: Experimental Workflow (Method A)

Step-by-step logic flow for the anhydrous synthesis protocol.

Caption: Logical workflow for the high-purity anhydrous synthesis (Method A).

Safety & Handling

-

Corrosivity: trans-8-Methyl-6-nonenoyl chloride is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.

-

Hydrolysis: Releases HCl gas upon contact with moisture. Store under inert gas at -20°C if not used immediately.

-

Toxicity: Ensure proper ventilation. The resulting capsaicinoids are potent irritants (pungent); avoid inhalation of dusts or aerosols during purification.

References

-

Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA. MDPI. Retrieved from [Link]

-

Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Publications. Retrieved from [Link]

- Preparation and purification of synthetic capsaicin (US20070293703A1).Google Patents.

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources